molecular formula C18H16F2N2O2 B2871071 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide CAS No. 941960-06-1

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide

Cat. No.: B2871071
CAS No.: 941960-06-1
M. Wt: 330.335
InChI Key: TWLIVDJFOIXBDG-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide (CAS 941960-06-1) is a synthetic compound of significant interest in antibacterial research and development. It features a molecular formula of C18H16F2N2O2 and a molecular weight of 330.33 g/mol . The core of its research value lies in the 2,6-difluorobenzamide motif, a structure recognized for its critical role in the inhibition of the bacterial cell division protein FtsZ . FtsZ is a key GTPase that assembles into the Z-ring at the center of bacterial cells and is essential for cytokinesis, making it a promising target for novel antibiotics . Conformational studies indicate that the fluorine atoms on the benzamide ring induce a non-planar geometry, which enhances hydrophobic interactions with key residues like Val203, Val207, and Asn263 in the allosteric binding pocket of FtsZ. This binding disrupts the polymerization dynamics of FtsZ, ultimately inhibiting bacterial division . This mechanism is particularly relevant in the fight against antimicrobial resistance, with research focused on pathogens such as S. aureus . The compound is offered with a minimum purity of 90%+ and is intended for non-human research use only. It is strictly not for diagnostic, therapeutic, or veterinary applications. Researchers can leverage this compound in biochemical assays, high-throughput screening, and mechanistic studies to explore new antibacterial strategies.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-11(23)22-9-3-4-12-10-13(7-8-16(12)22)21-18(24)17-14(19)5-2-6-15(17)20/h2,5-8,10H,3-4,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLIVDJFOIXBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline derivative is synthesized through a series of reactions starting from aniline derivatives. These reactions may include cyclization, acetylation, and reduction steps.

    Coupling with Difluorobenzamide: The quinoline derivative is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Quinolin-6-yl Acetamide Derivatives ()

Compounds featuring a quinolin-6-yl acetamide backbone demonstrate structural parallels but differ in substituents:

  • (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (52): Incorporates a fluorobenzyl group, yielding moderate activity (5.503).
  • (E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (53): Substituted with a nitrobenzyl group, showing higher activity (5.928), likely due to electron-withdrawing effects enhancing reactivity.
  • (E)-2-(1-(4-ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (54): Ethoxybenzyl substitution reduces activity (5.171), possibly due to steric hindrance or reduced electronic interaction.

Fluorine atoms at the benzamide position may enhance binding affinity compared to nitro or ethoxy groups .

Benzoylurea Insect Growth Regulators (–5)

Benzamide derivatives like Lufenuron (N-{{{4-{2-chloro-4-(trifluoromethyl)phenoxy}-2-fluorophenyl}amino}carbonyl}-2,6-difluorobenzamide) and Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) are commercial insecticides targeting chitin synthesis.

Compound Substituents Application
Lufenuron Chloro, trifluoromethylphenoxy Lepidopteran control
Diflubenzuron 4-chlorophenyl Broad-spectrum insecticide
Teflubenzuron 3,5-dichloro-2,4-difluorophenyl Agricultural pest control

Key Insight: The target compound’s tetrahydroquinolin-acetyl group diverges from the phenylurea motifs in these analogs. While sharing the 2,6-difluorobenzamide core, its unique substitution may alter target specificity (e.g., enzyme inhibition vs. receptor antagonism) or environmental persistence .

Benzothiazole Acetamides ()

Benzothiazole derivatives such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide feature methoxy-substituted aryl groups linked to a benzothiazole ring. These compounds prioritize aromatic π-stacking interactions, whereas the target compound’s tetrahydroquinolin ring may engage in hydrophobic or hydrogen-bonding interactions.

Structural and Functional Implications

Substituent Effects on Bioactivity

  • Fluorine Atoms : The 2,6-difluorobenzamide moiety is conserved across multiple agrochemicals (e.g., Lufenuron, Diflubenzuron), suggesting its role in enhancing stability and binding via electronegative interactions .
  • Tetrahydroquinolin vs.

Pharmacokinetic Considerations

  • The acetyl group at the 1-position of the tetrahydroquinolin ring may slow metabolic degradation compared to nitro or ethoxy substituents, which are prone to enzymatic reduction or hydrolysis .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F2N2OC_{16}H_{15}F_2N_2O, with a molecular weight of approximately 302.30 g/mol. The compound features a tetrahydroquinoline core linked to a difluorobenzamide moiety, which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrahydroquinoline Core : This can be achieved through the Pictet-Spengler reaction where an amine reacts with an aldehyde or ketone.
  • Acetylation : The tetrahydroquinoline structure is acetylated using acetic anhydride in the presence of a base.
  • Introduction of the Difluorobenzamide Moiety : This step involves nucleophilic substitution reactions to attach the difluorobenzamide group to the acetylated tetrahydroquinoline.

The reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in cancer models.
  • Modulation of Cell Signaling Pathways : It influences pathways related to Rho GTPases, which are critical for cell migration and metastasis. By modulating these pathways, the compound may reduce cancer cell invasiveness.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : In cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), this compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23112.5Apoptosis induction
A54915.0Cell cycle arrest (G2/M phase)

Anti-inflammatory Properties

Additionally, this compound has shown promise in reducing inflammation:

  • Animal Models : In rodent models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups. This effect was linked to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

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